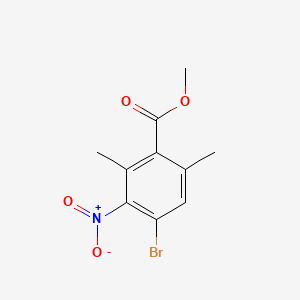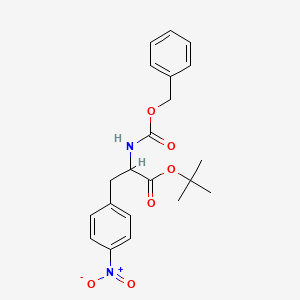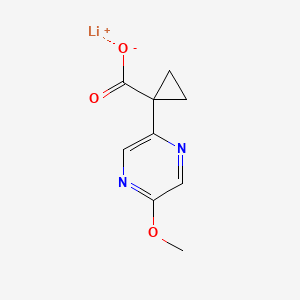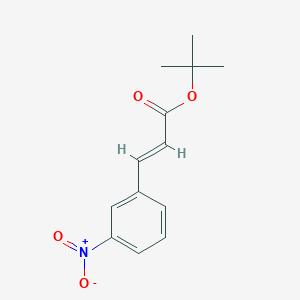
1-(1-Methoxy-3,3-dimethylcyclopentyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methoxy-3,3-dimethylcyclopentyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H20ClNO It is known for its unique structure, which includes a methoxy group and a dimethylcyclopentyl ring
Preparation Methods
The synthesis of 1-(1-Methoxy-3,3-dimethylcyclopentyl)methanamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: The initial step involves the formation of the cyclopentyl ring with the desired substituents.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(1-Methoxy-3,3-dimethylcyclopentyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the methoxy or amine groups are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Methoxy-3,3-dimethylcyclopentyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methoxy-3,3-dimethylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methoxy and amine groups play crucial roles in its reactivity and interactions. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(1-Methoxy-3,3-dimethylcyclopentyl)methanamine hydrochloride can be compared with similar compounds such as:
- 1-(1-Methoxymethyl)cyclopentylmethanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(1-Cyclopentyl-3-pyrrolidinyl)methanamine dihydrochloride
These compounds share structural similarities but differ in their specific substituents and functional groups, which result in different chemical properties and applications
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
(1-methoxy-3,3-dimethylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)4-5-9(6-8,7-10)11-3;/h4-7,10H2,1-3H3;1H |
InChI Key |
CICHMHDJBLYYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(CN)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



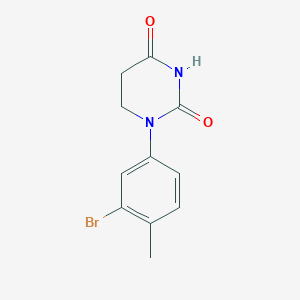

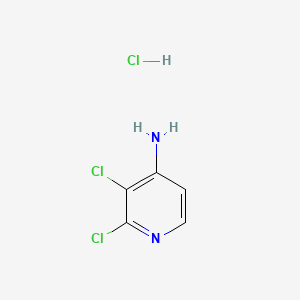


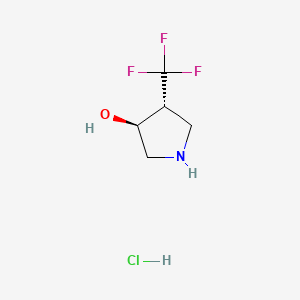
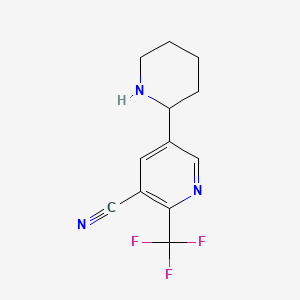
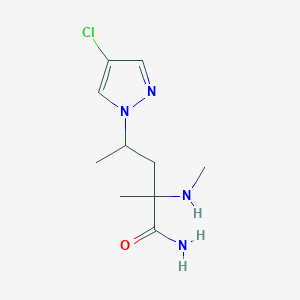
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
